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Compound of Interest

Compound Name: Fmoc-L-Homocyclohexylalanine

Cat. No.: B1318218 Get Quote

Introduction: The Strategic Value of Non-Canonical
Amino Acids
In the landscape of peptide chemistry and drug development, the strategic incorporation of

non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow

researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the

design of peptides with enhanced stability, novel conformations, and superior therapeutic

profiles. Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha-OH) stands out as a

particularly valuable reagent in this class. Its distinctive structure, featuring a base-labile N-α-

Fmoc protecting group and a bulky, hydrophobic homocyclohexyl side chain, provides a

powerful tool for modulating the physicochemical properties of synthetic peptides.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It details the fundamental properties of Fmoc-L-
Homocyclohexylalanine, explains the mechanistic rationale behind its use in Solid-Phase

Peptide Synthesis (SPPS), and provides validated protocols for its successful incorporation into

target peptide sequences.

Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a synthetic building block is critical

for its effective use. The key characteristics of Fmoc-L-Homocyclohexylalanine are
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summarized below.

Property Value Reference(s)

CAS Number 269078-73-1 [1][2][3]

Chemical Formula C₂₅H₂₉NO₄ [1][2][3]

Molecular Weight ~407.5 g/mol [1][2][3]

Synonyms

Fmoc-L-HomoCha-OH,

FMOC-HOCHA-OH, (2S)-4-

Cyclohexyl-2-({[(9H-fluoren-9-

yl)methoxy]carbonyl}amino)but

anoic acid

[1][3][4]

Appearance White to off-white powder [2]

Purity
Typically ≥99% by (Chiral)

HPLC
[2]

Storage Conditions 0–8 °C [1][2]

Topological Polar Surface Area 75.6 Å² [3]

XLogP3 6.1 [1][3]

The Dual Functionality of Fmoc-L-
Homocyclohexylalanine
The utility of this molecule is derived from two key structural features: the N-α-Fmoc protecting

group and the homocyclohexyl side chain. Each imparts distinct and complementary

advantages during peptide synthesis.

The Fmoc Protecting Group: A Cornerstone of Modern
SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-

amino function, and its adoption represents a major advance over older methods like the t-

butyloxycarbonyl (Boc) strategy.[5][6] The core principle of Fmoc-based SPPS is orthogonality:
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the Fmoc group is selectively cleaved under mild basic conditions (typically with piperidine),

while the side-chain protecting groups and the resin linkage remain stable until the final acid-

mediated cleavage step.[5][6][7]

Causality Behind the Choice of Fmoc:

Mild Deprotection: The use of a base like piperidine avoids the repeated use of strong acids

(like trifluoroacetic acid in Boc-SPPS), which can degrade sensitive residues (e.g.,

Tryptophan) or cause premature cleavage of the peptide from the resin.[8][9]

Compatibility: This mildness makes the Fmoc strategy the method of choice for synthesizing

peptides containing post-translational modifications like phosphorylation or glycosylation,

which are often acid-labile.[7]

Automation and Monitoring: The Fmoc cleavage reaction releases a dibenzofulvene-

piperidine adduct, which has a strong UV absorbance. This allows for real-time

spectrophotometric monitoring of the deprotection step, ensuring reaction completion and

enabling high-throughput automated synthesis.

Iterative Synthesis Cycle

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. DMF Wash

 Repeat for
 each amino acid 

3. Coupling
(Activated Fmoc-AA)

 Repeat for
 each amino acid 

4. DMF Wash
 Repeat for

 each amino acid 

 Repeat for
 each amino acid 

Final Step:
Cleavage & Side-Chain

Deprotection (TFA)

 After final
 cycle Start:

Resin-Bound
Amino Acid

Click to download full resolution via product page

Fig 1. Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
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The Homocyclohexylalanine Side Chain: Engineering
Hydrophobicity and Conformation
The homocyclohexylalanine side chain is what makes this building block a tool for rational

peptide design. It is a bulkier and more hydrophobic analogue of both alanine and

cyclohexylalanine (Cha).

Field-Proven Insights:

Enhanced Hydrophobicity: The large, non-polar cyclohexyl ring significantly increases the

local hydrophobicity of the peptide backbone. This property is widely exploited in drug design

to improve membrane permeability and enhance interactions with hydrophobic pockets in

target proteins.[2][10]

Conformational Rigidity: The steric bulk of the side chain restricts the rotational freedom of

the peptide backbone, locking it into a more defined conformation. This pre-organization can

lead to higher binding affinities and selectivities for biological targets, as less conformational

entropy is lost upon binding.[10]

Improved Stability: By replacing proteolytically labile residues or by inducing stable

secondary structures like helices or turns, the incorporation of Fmoc-L-HomoCha-OH can

significantly increase the peptide's resistance to enzymatic degradation, thereby extending

its in-vivo half-life.[2]

Application in Peptide Synthesis: An Experimental
Protocol
The successful incorporation of a sterically hindered amino acid like Fmoc-L-
Homocyclohexylalanine requires optimized coupling conditions. The bulky side chain can

slow down the rate of peptide bond formation, necessitating the use of potent activation

reagents to ensure high coupling efficiency and prevent the formation of deletion sequences.

[11]

Protocol: Manual SPPS Coupling of Fmoc-L-
Homocyclohexylalanine
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This protocol describes a single coupling cycle for adding Fmoc-L-HomoCha-OH to a growing

peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-L-Homocyclohexylalanine

N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate (HATU)

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

N,N-Diisopropylethylamine (DIPEA)

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF, peptide synthesis grade

Dichloromethane (DCM)

Methodology:

Resin Preparation:

Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF

to remove residual reagents. The resin should be swelled in DMF in a suitable reaction

vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete

removal of the Fmoc group.[12]
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Rationale: The first short treatment removes the bulk of the Fmoc groups, while the

second, longer treatment drives the reaction to completion.

Washing:

Thoroughly wash the resin by flowing DMF through the vessel (5-7 times) to completely

remove piperidine and the dibenzofulvene byproduct. Residual base can neutralize the

subsequent coupling reaction.[5]

Perform a final wash with DCM and then DMF.

Amino Acid Activation & Coupling:

In a separate vial, dissolve Fmoc-L-Homocyclohexylalanine (3-5 equivalents relative to

resin loading), an activating agent like HATU (0.95 eq. to the amino acid), and HOAt (1

eq.) in DMF.

Add DIPEA (2 eq. to the amino acid) to the solution and vortex briefly. The solution may

change color, indicating activation.

Causality: HATU/HOAt is a highly potent phosphonium-based activating system that is

particularly effective for coupling sterically hindered amino acids.[13] DIPEA acts as a non-

nucleophilic base to facilitate the reaction.

Immediately add the activated amino acid solution to the resin.

Agitate the reaction vessel for 1-4 hours at room temperature. For difficult couplings, this

time can be extended or performed at a slightly elevated temperature (35-40°C).

Post-Coupling Wash:

Drain the coupling solution from the reaction vessel.

Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid

and byproducts.

A small sample of the resin can be taken for a Kaiser test to confirm the absence of free

primary amines, indicating a successful coupling.
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Fig 2. Logical flow of the coupling step in SPPS.

Conclusion
Fmoc-L-Homocyclohexylalanine is more than a simple building block; it is a strategic tool for

peptide design. Its successful application hinges on a clear understanding of its core

properties: the mild, orthogonal deprotection chemistry afforded by the Fmoc group, and the

profound conformational and physicochemical impact of its hydrophobic side chain. By

leveraging these features and employing robust coupling protocols designed to overcome

steric hindrance, researchers can effectively synthesize novel peptides with engineered

properties, paving the way for the next generation of peptide-based therapeutics and advanced

biochemical probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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